molecular formula C16H15ClN4O2 B119740 8-(3-Chlorostyryl)caffeine CAS No. 147700-11-6

8-(3-Chlorostyryl)caffeine

Cat. No. B119740
M. Wt: 330.77 g/mol
InChI Key: WBWFIUAVMCNYPG-BQYQJAHWSA-N
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Description

8-(3-Chlorostyryl)caffeine, also known as CSC, is a compound that shares a structural resemblance with caffeine . It has the empirical formula C16H15ClN4O2 and a molecular weight of 330.77 . It is a solid substance that is soluble in DMSO .


Molecular Structure Analysis

The molecular structure of 8-(3-Chlorostyryl)caffeine consists of 16 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 2 oxygen atoms . The SMILES string representation of the molecule is [H]\\C(=C(\\[H])c1nc2C(=O)N(C)C(=O)N(C)c2n1C)c3cccc(Cl)c3 .


Physical And Chemical Properties Analysis

8-(3-Chlorostyryl)caffeine is a solid substance that is soluble in DMSO . It has a density of 1.4±0.1 g/cm3, a boiling point of 559.4±60.0 °C at 760 mmHg, and a flash point of 292.1±32.9 °C . It has a molar refractivity of 89.3±0.5 cm3, a polar surface area of 58 Å2, and a molar volume of 243.0±7.0 cm3 .

Scientific Research Applications

Caffeine's Impact on Sleep Patterns

8-(3-Chlorostyryl)caffeine, as a derivative of caffeine, shares some of its characteristics. Research has extensively studied the effects of caffeine on sleep, revealing its potential to prolong sleep latency, reduce total sleep time, and affect sleep efficiency. Such impacts are dose-dependent and can vary based on individual sensitivity and age, with older adults potentially being more susceptible to these effects. The individual differences in reaction to caffeine could be attributed to genetic variances affecting adenosine neurotransmission and metabolism, thus impacting sensitivity to sleep disruption by caffeine (Clark & Landolt, 2017).

Performance Enhancement in Sports

Caffeine is widely recognized for its performance-enhancing capabilities in sports. The systematic review by Jiménez et al. (2021) emphasizes the effectiveness of caffeinated drinks in improving various aspects of sports performance when the consumed amount provides at least 3 mg of caffeine per kg of body mass. The benefits of caffeine in sports are seen in endurance, power-based sports, and team sports, and its ergogenic benefits are similar in both women and men athletes (Jiménez et al., 2021).

Therapeutic Potential of Coffee Components

The therapeutic potentials of caffeine, a major constituent of coffee, have been highlighted in a review focusing on its pharmacological potential. The review discusses the anti-oxidant, anti-inflammatory, immunomodulatory, anti-microbial, anti-cancer, cardioprotective, and neuroprotective effects of caffeine and other coffee components. These components also show promise in osteogenesis, anti-diabetic, and hepatoprotective activities, although advanced clinical trials are recommended for safety validation before therapeutic use (Islam et al., 2018).

Neuroprotective Effects Against Neurological Disorders

Caffeine has been studied for its role in managing neurological disorders like Alzheimer’s and Parkinson’s diseases. Studies suggest caffeine may reduce oxidative stress, inhibit adenosine A2A activation, and regulate protein accumulation associated with these diseases. Its potential protective effects against neurodegenerative diseases warrant further research to harness these benefits in tackling neurological disorders (Ikram et al., 2020).

Safety And Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, rinse mouth with water and consult a doctor if symptoms persist .

Future Directions

8-(3-Chlorostyryl)caffeine has been used to study its effects on levodopa-induced dopamine release in rat striatum . It has also been used to study its effect on the nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) activity in macrophages . The preventive effects of 8-(3-Chlorostyryl)caffeine in the neurodegeneration of dopaminergic neurons encourage the use of this alkaloid as a supplement to reduce the progress of Parkinson’s disease .

properties

IUPAC Name

8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9H,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWFIUAVMCNYPG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60872447
Record name 8-[(1E)-3-Chlorostyryl]caffeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Chlorostyryl)caffeine

CAS RN

147700-11-6, 148589-13-3
Record name 8-(3-Chlorostyryl)caffeine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147700-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(3-Chlorostyryl)caffeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148589133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[(1E)-3-Chlorostyryl]caffeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
997
Citations
S Rivara, G Piersanti, F Bartoccini… - Journal of Medicinal …, 2013 - ACS Publications
A systematic modification of the caffeinyl core and substituents of the reference compound (E)-8-(3-chlorostyryl)caffeine led to the 9-deazaxanthine derivative (E)-6-(4-chlorostyryl)-1,3,5,…
Number of citations: 57 pubs.acs.org
KA Jacobson, O Nikodijević, WL Padgett… - FEBS letters, 1993 - Elsevier
An adenosine antagonist, 8-(3-chlorostyryl)caffeine (CSC), was shown previously to be 520-fold selective for A 2a -adenosine receptors in radioligand binding assays in the rat brain. In …
Number of citations: 206 www.sciencedirect.com
N Vlok, SF Malan, N Castagnoli Jr, JJ Bergh… - Bioorganic & medicinal …, 2006 - Elsevier
The adenosine A 2A receptor has emerged as a possible target for the treatment of Parkinson’s disease (PD). Evidence suggests that antagonism of the A 2A receptor not only improves …
Number of citations: 81 www.sciencedirect.com
JF Chen, S Steyn, R Staal, JP Petzer, K Xu… - Journal of Biological …, 2002 - ASBMB
Caffeine and more specific antagonists of the adenosine A 2A receptor recently have been found to be neuroprotective in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) …
Number of citations: 137 www.jbc.org
RAA Mathot, JM Gubbens-Stibbe… - The Journal of …, 1995 - ncbi.nlm.nih.gov
The purpose of the present study was to quantify the in vivo potency of the selective adenosine A 2a antagonist CSC [8-(3-chlorostyryl) caffeine]. Four groups of conscious, …
Number of citations: 14 www.ncbi.nlm.nih.gov
K Gołembiowska, A Dziubina - Brain research, 2004 - Elsevier
In the present study, we investigated effects of the new selective adenosine A 2A receptor antagonist 8-(3-chlorostyryl)caffeine (CSC) on l-DOPA-induced dopamine (DA) release in the …
Number of citations: 19 www.sciencedirect.com
N Vlok - 2005 - North-West University
Number of citations: 3
D van den Berg, KR Zoellner, MO Ogunrombi… - Bioorganic & medicinal …, 2007 - Elsevier
We have recently reported that a series of (E)-8-styrylcaffeines and (E)-2-styrylbenzimidazoles are moderate to very potent competitive inhibitors of monoamine oxidase B (MAO-B). The …
Number of citations: 89 www.sciencedirect.com
JP Petzer, A Petzer - Current Medicinal Chemistry, 2015 - ingentaconnect.com
The current pharmacological therapies for the treatment of Parkinson’s disease are mostly inadequate and recent, improved therapeutic agents are required. Two important molecular …
Number of citations: 38 www.ingentaconnect.com
B Strydom - 2012 - North-West University
Number of citations: 3

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